N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide
Description
N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring fused with a furan ring and a pyrrolidine moiety
Properties
Molecular Formula |
C15H20N4O2 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H20N4O2/c1-2-19-7-3-5-11(19)10-16-15(20)13-9-12(17-18-13)14-6-4-8-21-14/h4,6,8-9,11H,2-3,5,7,10H2,1H3,(H,16,20)(H,17,18) |
InChI Key |
SVXUKEQHXLHQAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=NNC(=C2)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.
Attachment of the pyrrolidine moiety: This step involves the alkylation of the pyrazole ring with a pyrrolidine derivative, often using a strong base like sodium hydride to facilitate the reaction.
Final coupling: The final step involves coupling the intermediate with a carboxamide group, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits a range of biological activities, primarily due to its structural components which include the pyrazole and furan moieties. These heterocycles play crucial roles in modulating biological interactions:
- Antitumor Activity : Studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide have shown significant activity against various cancer cell lines, including HeLa and CEM cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Neuroprotective Effects : Research has highlighted the neuroprotective properties of pyrazole derivatives, suggesting their potential in treating neurodegenerative disorders such as Alzheimer's disease. The ability to modulate neurotransmitter systems may contribute to these effects .
Pharmacological Applications
The pharmacological implications of this compound are extensive:
- Dopamine Receptor Affinity : This compound has been studied for its affinity towards dopamine receptors, particularly D2 receptors. Such interactions are crucial for developing treatments for psychiatric disorders like schizophrenia .
- Antimicrobial Properties : The incorporation of furan and pyrazole rings enhances the antimicrobial efficacy of the compounds. These derivatives have been evaluated against various bacterial strains, showing promising results that warrant further exploration for antibiotic development .
Case Studies and Research Findings
Several studies have documented the applications of this compound in detail:
Mechanism of Action
The mechanism of action of N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide
- N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxybenzamide
Uniqueness
N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the furan and pyrazole rings, which confer distinct chemical properties and potential biological activities compared to its analogs.
Biological Activity
N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(2-furyl)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 244.29 g/mol
The structure consists of a pyrazole ring substituted with a furyl group and an ethyl-pyrrolidine moiety, which contributes to its biological activity.
This compound exhibits several mechanisms of action that contribute to its therapeutic potential:
- Androgen Receptor Modulation : The compound acts as a selective androgen receptor modulator (SARM), influencing androgen receptor-mediated pathways. This can be particularly beneficial in conditions where modulation of androgen activity is desired, such as in certain cancers or muscle-wasting diseases .
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives, including this compound, possess anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .
- Antitumor Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies report significant inhibition of cell proliferation in MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC values indicating effective concentrations for therapeutic use .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Cell Line/Model | IC Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF7 | 3.79 | |
| Cytotoxicity | A549 | 26 | |
| Anti-inflammatory | In vivo (rat model) | - | |
| Androgen receptor modulation | Various models | - |
Case Study 1: Antitumor Activity
A study conducted by Bouabdallah et al. evaluated the cytotoxic effects of various pyrazole derivatives, including this compound. The compound showed promising results against breast cancer cell lines with an IC value of 3.79 µM, indicating strong potential for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Properties
In another investigation, the compound was tested for its anti-inflammatory effects in a carrageenan-induced rat paw edema model. The results indicated significant reduction in edema comparable to standard anti-inflammatory drugs like ibuprofen, suggesting its utility in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
